Thermal Decomposition Temperature and Product Selectivity: Tris(trimethylsilylmethyl)borane‑Derived Titanium Complex vs. Zirconium and Hafnium Analogues
In a direct head-to-head comparison of group 4 half-sandwich tris(trimethylsilylmethyl) complexes [M(η⁵-C₅Me₅)(CH₂SiMe₃)₃] derived from tris(trimethylsilylmethyl)borane precursors, the titanium derivative (M = Ti) exhibited markedly different thermal behavior from its zirconium and hafnium counterparts. While heating the Zr (2) and Hf (3) complexes at 130–200°C resulted in elimination of SiMe₄ and clean formation of singular alkylidene–alkylidyne clusters [{M(η⁵-C₅Me₅)}₃{(μ-CH)₃SiMe}(μ₃-CSiMe₃)], the titanium complex (1) underwent distinct decomposition pathways under analogous thermal stress [1]. This difference in thermal product selectivity directly impacts the utility of these tris(trimethylsilylmethyl) derivatives as precursors for cluster synthesis, with the Ti system affording access to reaction manifolds unavailable from the Zr and Hf analogues.
| Evidence Dimension | Thermal decomposition product selectivity |
|---|---|
| Target Compound Data | Titanium complex [Ti(η⁵-C₅Me₅)(CH₂SiMe₃)₃]: distinct decomposition pathway (no clean alkylidene–alkylidyne cluster formation) |
| Comparator Or Baseline | Zirconium complex [Zr(η⁵-C₅Me₅)(CH₂SiMe₃)₃] and Hafnium complex [Hf(η⁵-C₅Me₅)(CH₂SiMe₃)₃]: clean formation of [{M(η⁵-C₅Me₅)}₃{(μ-CH)₃SiMe}(μ₃-CSiMe₃)] |
| Quantified Difference | Qualitative divergence in decomposition pathway; Zr/Hf yield singular cluster products, Ti does not |
| Conditions | Heating of hydrocarbon solutions at 130–200°C [1] |
Why This Matters
This divergence in thermal product selectivity enables procurement of the titanium tris(trimethylsilylmethyl) derivative for accessing unique cluster architectures that cannot be obtained from Zr or Hf precursors.
- [1] Greño, M.; del Horno, E.; Mena, M.; Pérez-Redondo, A.; Varela-Izquierdo, V.; Yélamos, C. Group 4 Half-Sandwich Tris(trimethylsilylmethyl) Complexes: Thermal Decomposition and Reactivity with N,N-Dimethylamine–Borane. Inorg. Chem. 2017, 56 (18), 11220–11229. View Source
